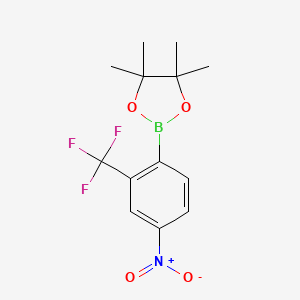
4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in the scientific community due to its unique chemical properties. This compound is widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is not well understood. However, it is believed that the boron atom in this compound can form a stable complex with certain biomolecules, such as nucleic acids and proteins. This interaction can lead to the modulation of biological activity, resulting in various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes, such as proteases and kinases. It has also been shown to modulate the expression of certain genes involved in cellular signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane in lab experiments is its unique chemical properties. This compound can selectively react with certain biomolecules, making it a valuable tool for studying biological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use this compound in a controlled environment and with proper safety measures.
Direcciones Futuras
There are several future directions for the research of 4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane. One of the main directions is the development of boron-containing drugs for cancer therapy. Boron-containing compounds have shown promising results in preclinical studies and are currently being tested in clinical trials. Another direction is the development of new synthetic methods for this compound and its derivatives. This can lead to the discovery of new boron-containing compounds with unique properties and potential applications.
Conclusion
In conclusion, this compound is a boron-containing compound that has gained significant attention in the scientific community. This compound is widely used in various scientific research applications, including organic synthesis, medicinal chemistry, and material science. It has various biochemical and physiological effects and has potential applications in cancer therapy. The development of new synthetic methods and the discovery of new boron-containing compounds are important future directions for the research of this compound.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-(4-nitro-2-(trifluoromethyl)phenyl)-1,3,2-dioxaborolane is widely used in various scientific research applications. One of the main applications of this compound is in organic synthesis. It is used as a boron-containing reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
In medicinal chemistry, this compound is used as a building block for the synthesis of boron-containing drugs. Boron-containing drugs have gained significant attention in recent years due to their potential in cancer therapy. Boron-containing compounds can selectively accumulate in cancer cells and release cytotoxic particles upon activation by thermal neutrons.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-nitro-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3NO4/c1-11(2)12(3,4)22-14(21-11)10-6-5-8(18(19)20)7-9(10)13(15,16)17/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEDLDBFSBFSSPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Piperazin-1-yl(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1431032.png)
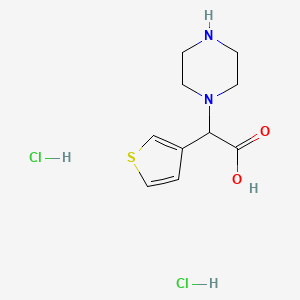
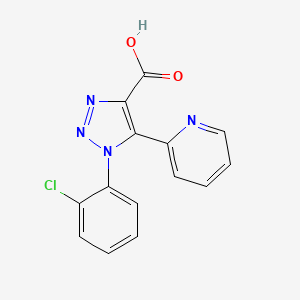
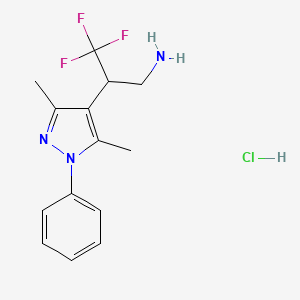

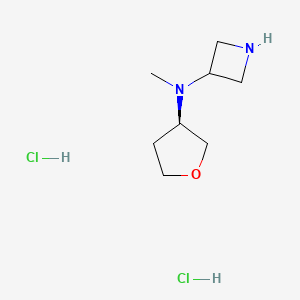

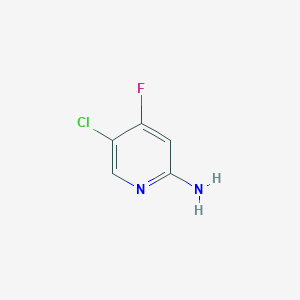
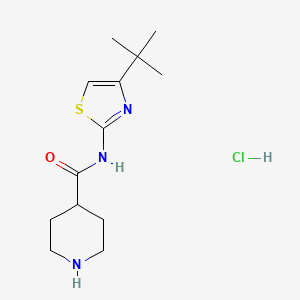
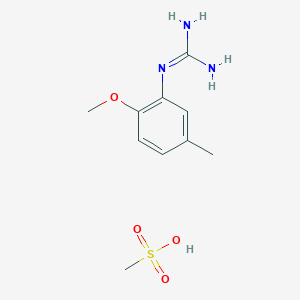
![4-[(2-Methoxyphenyl)sulfonyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431046.png)
![Methyl 2-(8-azabicyclo[3.2.1]octan-3-ylsulfanyl)acetate hydrochloride](/img/structure/B1431047.png)
![4-([(4-Methylphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431048.png)
![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)